Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate
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Overview
Description
Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate is an organic compound that features a benzyl group, a tert-butyl(dimethyl)silyl group, and an acetate group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability under various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate typically involves the reaction of benzyl alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature . The resulting product is then reacted with acetic anhydride to form the acetate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions and can lead to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions
Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium dichromate and sulfuric acid.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh
Substitution: NaOCH3, RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for alcohols, allowing for selective reactions at other functional groups.
Biology: The compound is used in the synthesis of various biomolecules and as a reagent in glycobiology.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This protection is achieved through the formation of a stable silyl ether linkage, which can be selectively cleaved under specific conditions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Less hydrolytically stable compared to tert-butyl(dimethyl)silyl ethers.
Triisopropylsilyl ethers: More sterically hindered but less commonly used.
tert-Butyl(diphenyl)silyl ethers: Similar stability but different steric properties.
Uniqueness
Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate is unique due to its balance of stability and reactivity. The tert-butyl(dimethyl)silyl group provides significant protection while still allowing for selective deprotection under mild conditions .
Properties
IUPAC Name |
benzyl 2-[tert-butyl(dimethyl)silyl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3Si/c1-15(2,3)19(4,5)18-12-14(16)17-11-13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGDWMZAJFMSJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577907 |
Source
|
Record name | Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115118-86-0 |
Source
|
Record name | Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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